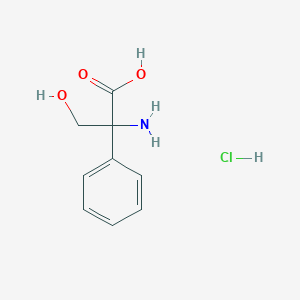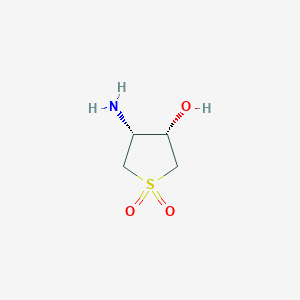
Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride
Übersicht
Beschreibung
“Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H21ClN2O4 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8+;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound has a molecular weight of 280.75 . It is a solid at room temperature and should be stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Catalysts for Asymmetric Michael Additions
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, related to the compound of interest, have been utilized in asymmetric (3 + 2) cycloadditions between azomethine ylides and nitroalkenes. This process leads to the production of these 4-aminopyrrolidine-2-carboxylate esters, which are part of the L-series of natural amino acids. They have been noted to catalyze asymmetric Michael additions of ketones to nitroalkenes, although their enantioselectivity is opposite to that obtained with L-proline. This characteristic allows modulation of asymmetric quimioselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Synthesis of 7-Amino-3-(1-Methylpyrrolidinio) Methyl-3-Cephem-4-Carboxylate Hydrochloride
The compound 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride has been synthesized from a related compound, showcasing the potential chemical transformations and utilities of these structures in pharmaceutical chemistry. The synthesis involved condensation, N-alkylation, and hydrolysis, yielding a high overall yield of 77.8% without undesirable byproducts. This indicates the robustness of the synthetic route and its suitability for scale-up production (Cheng, 2005).
tert-Butyloxycarbonyl Group Migration and Synthesis Applications
Research on the tert-butyloxycarbonyl (Boc) group migration in related compounds has shown that it can occur via a base-generated alkoxide. The migration mechanism is intramolecular, involving a unique nine-membered cyclic transition state. This property can be instrumental in designing synthetic pathways for various organic molecules and intermediates (Xue & Silverman, 2010).
Synthesis of Enantiopure Pyrrolizidinone Amino Acid
Enantiopure pyrrolizidinone amino acids have been synthesized from aspartate beta-aldehyde, highlighting the versatility of related compounds in synthesizing biologically active peptides. These compounds can serve as conformationally rigid dipeptide surrogates, facilitating the exploration of conformation-activity relationships of various peptides (Dietrich & Lubell, 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with glutamate receptor ionotropic, kainate 2 and Probable L-lysine-epsilon aminotransferase . These targets play crucial roles in neurotransmission and amino acid metabolism, respectively.
Mode of Action
It’s likely that it interacts with its targets to modulate their activity, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound . .
Eigenschaften
IUPAC Name |
methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYYJRIAHJXTNC-WLYNEOFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919786 | |
| Record name | Methyl 4-{[tert-butoxy(hydroxy)methylidene]amino}prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913742-54-8 | |
| Record name | Methyl 4-{[tert-butoxy(hydroxy)methylidene]amino}prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3226260.png)

![3-butyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3226285.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B3226294.png)



![2-Bromo-6-chlorobenzo[d]oxazole](/img/structure/B3226315.png)
